B1574702 SU11657

SU11657

Numéro de catalogue: B1574702
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SU11657 is a FLT3 inhibitor and also a multireceptor tyrosine kinase inhibitor (primarily vascular endothelial growth factor, platelet-derived growth factor). This compound, an analogue of Sunitinib (SU11248) developed as a research tool, and an inhibitor of the same RTK family members, was shown to be highly effective in treating leukemia and neuroblastoma in in vivo models. This compound is capable of amplifying the growth inhibitory effects of irradiation in meningioma cells. Dual treatment with this compound and doxorubicin increases survival of leukemic mice.)

Applications De Recherche Scientifique

  • Radiosensitization in Meningioma Cells : SU11657 has been shown to enhance the radiosensitivity of human meningioma cells. The study conducted by Milker-Zabel et al. (2008) demonstrated that this compound, in combination with irradiation, reduced cell proliferation and increased radiosensitivity in both atypical and benign meningioma cells, suggesting potential clinical applications in meningioma treatment (Milker-Zabel et al., 2008).

  • Trimodal Cancer Treatment : Huber et al. (2005) found that a combination of this compound with chemotherapy and radiotherapy exhibited superior anti-tumor effects compared to single or dual therapy combinations in both in vitro and in vivo models. This suggests the potential of this compound as part of a trimodal cancer treatment strategy (Huber et al., 2005).

  • Treatment of Hematologic Malignancies : Cain et al. (2004) reported that this compound induced complete remission of TEL-PDGFRB-induced myeloproliferative disease in mice, highlighting its therapeutic potential in humans with hematologic malignancies expressing PDGFR fusion oncogenes (Cain et al., 2004).

  • Neuroblastoma Treatment : Bäckman and Christofferson (2005) studied this compound's effectiveness in experimental neuroblastomas in mice. They found significant tumor growth inhibition, suggesting its utility in treating highly vascularized solid tumors like neuroblastoma (Bäckman & Christofferson, 2005).

  • Sensitivity in Pediatric Acute Myeloid Leukemia : Goemans et al. (2010) discovered that pediatric acute myeloid leukemia samples with FLT3 or KIT mutations were more sensitive to this compound in vitro, suggesting that this compound could be a beneficial addition to chemotherapy for this patient population (Goemans et al., 2010).

  • Combination Therapy in Leukemic Mice : Research by Lee et al. (2007) indicated that the combination of this compound and doxorubicin significantly increased the survival of leukemic mice, highlighting the potential for using targeted therapeutics in combination with traditional chemotherapy for treating acute myeloid leukemia (Lee, Ševčíková, & Kogan, 2007).

  • Inhibition of KIT Phosphorylation in Canine Tumors : Pryer et al. (2003) evaluated the effect of SU11654, closely related to this compound, on KIT phosphorylation in canine mast cell tumors, suggesting its potential use in veterinary oncology (Pryer et al., 2003).

  • Phase I Study in Dogs with Spontaneous Malignancies : London et al. (2003) conducted a Phase I study of SU11654 in dogs with various cancers, observing objective responses in a variety of spontaneous malignancies, suggesting its potential application in human cancers (London et al., 2003).

Propriétés

Nom IUPAC

NONE

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>5 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

SU11657;  SU11657;  SU11657.

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.